![molecular formula C28H24O3S B13544781 4-Sulfocalix[4]arene, Hydrate](/img/structure/B13544781.png)
4-Sulfocalix[4]arene, Hydrate
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Overview
Description
4-Sulfocalix[4]arene Hydrate (CAS 112269-92-8) is a sulfonated derivative of calix[4]arene, a macrocyclic compound composed of four phenolic units linked by methylene bridges. Its structure features four sulfonate (-SO₃⁻) groups para-substituted on the upper rim, enhancing water solubility and enabling host-guest interactions in aqueous environments . The molecular formula is C₂₈H₂₄O₁₆S₄·xH₂O (anhydrous molecular weight: 744.724 g/mol), and it typically forms a crystalline powder with ≥94.0% purity . This compound is commercially available (e.g., TCI America) and widely used in supramolecular chemistry, sensing, and materials science due to its anionic character and biocompatibility .
Preparation Methods
4-Sulfocalix4arene is typically synthesized through the hydroxyalkylation of phenol and aldehyde . The reaction involves the formation of a cyclic structure with sulfonate groups attached to the phenolic units. The synthetic route generally includes the following steps:
Hydroxyalkylation: Phenol reacts with formaldehyde in the presence of a base to form a calixarene intermediate.
Sulfonation: The intermediate is then treated with sulfuric acid to introduce sulfonate groups, resulting in the formation of 4-Sulfocalixarene.
Chemical Reactions Analysis
Host-Guest Complexation
4-Sulfocalix arene hydrate exhibits strong binding capabilities due to its macrocyclic structure, forming stable host-guest complexes with ions and small molecules. Key interactions include:
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Cation binding : Sulfonate groups at the lower rim act as anchoring points for divalent and trivalent metal ions (e.g., Mg²⁺, La³⁺) via electrostatic interactions .
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Organic molecule encapsulation : The cup-shaped cavity can host polar guest molecules such as ascorbic acid and dopamine, enhancing their stability and solubility.
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Selective ionophore behavior : Used in electrochemical sensors to detect specific analytes by modulating ion transport.
Table 1: Binding Affinity of 4-Sulfocalix arene Hydrate
Guest Type | Binding Strength | Key Interactions | Reference |
---|---|---|---|
Mg²⁺ | Moderate | Electrostatic coordination | |
La³⁺ | Strong | Hydration shell interactions | |
Dopamine | Stable complex | Hydrogen bonding, π-π stacking |
Acid-Base Reactions
The sulfonic acid groups (-SO₃H) on the molecule enable proton donation, acting as a weak acid in aqueous environments. This property is leveraged in:
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pH-responsive systems : Reversible protonation/deprotonation modulates solubility and binding affinity.
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Electrochemical sensing : Proton transfer facilitates ion-selective electrode responses.
Thermodynamic Aspects
Computational studies (DFT) reveal:
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Gas-phase binding : Spontaneous complexation with metal cations (ΔG < 0) due to strong electrostatic interactions .
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Aqueous-phase behavior : Implicit/explicit solvent models show reduced binding for monovalent cations (e.g., Na⁺) but retained affinity for divalent/trivalent ions .
Table 2: Gibbs Free Energy Changes (ΔG) for Metal Cation Binding
Cation | ΔG (gas phase) | ΔG (aqueous) |
---|---|---|
Na⁺ | -10 kcal/mol | +5 kcal/mol |
Mg²⁺ | -25 kcal/mol | -8 kcal/mol |
La³⁺ | -35 kcal/mol | -15 kcal/mol |
Data adapted from computational studies . |
Biological Interactions
4-Sulfocalix arene hydrate demonstrates bioactivity through:
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AIM2 inflammasome inhibition : Suppresses interleukin-1β release, suggesting anti-inflammatory applications.
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Drug delivery : Encapsulation of therapeutic agents enhances bioavailability via controlled release.
Scientific Research Applications
4-Sulfocalixarene hydrate is a multifunctional compound with diverse applications in scientific research, including environmental remediation, drug delivery systems, analytical chemistry, nanotechnology, and biological research . Its unique structure and properties make it a valuable tool in various fields, offering enhanced capabilities compared to traditional materials .
Scientific Research Applications
Environmental Remediation
4-Sulfocalixarene hydrate can effectively capture heavy metals and organic pollutants from water, making it valuable in wastewater treatment processes .
Drug Delivery Systems
The compound's structure allows for the encapsulation of pharmaceutical compounds, which enhances their solubility and bioavailability, crucial for developing more effective medications .
Analytical Chemistry
4-Sulfocalixarene hydrate serves as a selective receptor in sensors for detecting specific ions or molecules, improving the accuracy of analytical methods used in laboratories .
Nanotechnology
The compound is used in the synthesis of nanomaterials, which can be applied in various fields such as electronics and materials science, offering enhanced properties compared to traditional materials .
Biological Research
4-Sulfocalixarene hydrate acts as a molecular probe in biological studies, aiding in understanding cellular processes and interactions, essential for advancements in biotechnology .
Case Studies
Povidone Iodine Stabilization
P-sulfonato-calixarene derivatives forming micelles (SC4OC6) can improve the stability of a 0.1% Povidone Iodine (PVPI) aqueous solution . For example, adding bacterial suspensions to SC4OC6 and PVPI/SC4OC6 solutions and incubating for short periods can neutralize residual iodine, which is then plated for colony counting .
Supramolecular Amphiphiles
P-sulfonatocalixarenes are water-soluble macrocyclic molecules composed of 4-hydroxybenzenesulfonate units linked by methylene bridges, useful in creating supramolecular amphiphiles . For instance, the formation of micellar aggregates was observed at a concentration 70-fold below the critical micelle concentration (CMC) of a pure surfactant when using hexamethylated p-sulfonatocalixarene .
Data Table
Mechanism of Action
The mechanism of action of 4-Sulfocalix4arene involves its ability to form stable complexes with various guest molecules. The hydrophobic aromatic rings and hydrophilic sulfonate groups facilitate the binding of both organic and inorganic molecules. This property is exploited in drug delivery systems, where the compound enhances the solubility and stability of drugs by forming inclusion complexes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfonated Calix[n]arenes (n = 4, 6, 8)
The sulfonated calix[n]arene series varies in macrocyclic ring size, impacting cavity dimensions and functional properties. Key differences are summarized below:
Property | 4-Sulfocalix[4]arene Hydrate | 4-Sulfocalix[6]arene Hydrate | 4-Sulfocalix[8]arene Hydrate |
---|---|---|---|
Molecular Formula | C₂₈H₂₄O₁₆S₄·xH₂O | C₄₂H₃₆O₂₄S₆·13H₂O | C₅₆H₄₈O₃₂S₈·21H₂O |
Anhydrous MW (g/mol) | 744.72 | 1,117.13 | 1,489.48 |
Solubility in Water | High | Moderate | Low |
Host-Guest Affinity | Strong for small cations | Intermediate | Broad for larger guests |
Applications | Sensors, drug solubilization | Catalysis, ion exchange | Nanomaterial assembly |
- Cavity Size and Solubility: The 4-sulfocalix[4]arene’s smaller cavity (≈3.5 Å) is optimal for binding small ions (e.g., Na⁺, K⁺), while the larger 4-sulfocalix[8]arene (≈8.5 Å) accommodates bulky organic guests like methylated amino acids . Water solubility decreases with increasing ring size due to reduced charge density .
- Drug Solubilization : 4-Sulfocalix[4]arene Hydrate enhances the solubility of poorly water-soluble drugs (e.g., niclosamide) by 10-fold, outperforming 4-sulfocalix[6]arene and 4-sulfocalix[8]arene in aqueous media .
- Material Science : 4-Sulfocalix[4]arene is integrated into conductive composites (e.g., PEDOT:SCX/MXene) for glucose sensors, leveraging its bioaffinity and stability, whereas larger homologs are less effective in thin-film architectures .
Phosphonated and Other Functionalized Calix[4]arenes
- 1,3-Di-O-Phosphonato-Calix[4]arene : Unlike the sulfonated variant, this compound has phosphate (-PO₃²⁻) groups on the lower rim, conferring stronger metal-binding affinity (e.g., for Ca²⁺ and Fe³⁺). However, its lower water solubility limits biomedical applications .
- Derivatives with Nitro or Aldehyde Groups: 4-Sulfocalix[4]arene-CHO and -NO₂ exhibit modified electronic properties for selective guest binding. For example, 4-Sulfocalix[4]arene-CHO shows enhanced fluorescence quenching with arginine derivatives compared to the parent sulfonated form .
Non-Sulfonated Calix[4]arenes
- Tetraalkoxycalix[4]arenes : These derivatives (e.g., tert-butylcalix[4]arene) are hydrophobic and excel in organic-phase extractions of metal ions or neutral molecules. However, they lack the aqueous compatibility of sulfonated analogs .
- Dihomooxacalix[4]arenes : Incorporating oxygen bridges increases conformational flexibility and binding versatility for anions, but their synthesis is more complex than sulfonated calixarenes .
Key Research Findings
- Electrochemical Sensing : 4-Sulfocalix[4]arene Hydrate-based composites (e.g., PEDOT:SCX/MXene/GOX) enable direct electron transfer in glucose sensors, achieving a linear detection range of 0.5–8 mM and stable redox peaks at 0.435 V .
- Host-Guest Chemistry: 4-Sulfocalix[4]arene binds methylarginines and methyllysines with dissociation constants (Kd) of 10⁻⁶–10⁻⁵ M, outperforming cyclodextrins and pillararenes in selectivity for post-translationally modified amino acids .
Biological Activity
4-Sulfocalixarene, hydrate is a derivative of calixarene, characterized by its ability to form host-guest complexes and enhance the solubility of various compounds. This compound contains four sulfonate groups that significantly improve its hydrophilicity and biological activity. Its unique structure allows it to interact with a range of biological systems, making it a subject of extensive research in drug delivery, antimicrobial activity, and anticancer applications.
- Molecular Formula : C28H24O16S4
- Molecular Weight : Approximately 744.72 g/mol
- Appearance : White to gray powder or crystalline solid
- Solubility : Highly soluble in water due to polar sulfonate groups
Mechanisms of Biological Activity
4-Sulfocalixarene exhibits several mechanisms through which it exerts its biological effects:
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Drug Delivery Systems :
- The amphiphilic nature allows the formation of micelles that encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Studies have shown that this compound can significantly improve the therapeutic efficacy of poorly soluble drugs by forming stable host-guest complexes .
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Antimicrobial Properties :
- Research indicates that 4-sulfocalix arene has notable antibacterial and antifungal activities. It effectively inhibits the growth of various pathogens, including E. coli and Candida albicans. For instance, minimum inhibitory concentrations (MIC) were reported at 31.25 μg/mL for both bacterial and fungal strains .
- Anticancer Activity :
Table 1: Summary of Biological Activities
Case Study: Drug Delivery System for Morin Hydrate
In an experimental study, 4-sulfocalixarene was utilized as a drug delivery vehicle for morin hydrate. The results indicated that the compound improved the solubility and stability of morin in aqueous solutions, facilitating better therapeutic outcomes . This study exemplifies the potential applications of 4-sulfocalixarene in enhancing drug formulations.
Interaction Studies
Interaction studies using techniques such as NMR spectroscopy and fluorescence spectroscopy have demonstrated that 4-sulfocalixarene can effectively form complexes with various guest molecules, including organic ammonium salts and pharmaceuticals. These interactions are crucial for understanding the compound's role in drug delivery systems and its ability to stabilize active pharmaceutical ingredients .
Q & A
Basic Research Questions
Q. How can 4-Sulfocalix[4]arene Hydrate be synthesized and characterized with high purity for supramolecular studies?
Methodological Answer: Synthesis typically involves sulfonation of calix[4]arene precursors under controlled acidic conditions. For example, sulfonic acid groups are introduced at the para-positions of the phenolic rings, followed by hydration to stabilize the sulfonate moieties. Characterization requires HPLC to confirm purity (>94.0% by titrimetry, as per commercial specifications ), 1H/13C NMR to verify structural integrity, and elemental analysis to assess hydration levels . Challenges include minimizing residual solvents (e.g., benzene derivatives), which may require repeated recrystallization in ethanol/water mixtures .
Q. What solvents are optimal for dissolving 4-Sulfocalix[4]arene Hydrate, and how does hydration influence solubility?
Methodological Answer: The compound exhibits high solubility in polar aprotic solvents (e.g., DMSO, DMF) and water due to its sulfonate groups. Hydration enhances water solubility by stabilizing the sulfonate anions through hydrogen bonding. However, solubility in organic solvents like THF or chloroform is limited unless functionalized with hydrophobic groups (e.g., tert-butyl derivatives) . For experimental design, pre-dissolution in deionized water (1–5 mg/mL) is recommended for aqueous-phase applications, while DMSO may be used for organic-phase studies .
Q. How does the hydration state of 4-Sulfocalix[4]arene Hydrate affect its host-guest binding properties?
Methodological Answer: Hydration modulates the cavity size and polarity of the calixarene. Thermogravimetric analysis (TGA) reveals variable water content (up to 25% by mass), which can alter binding affinities for guest molecules like morin hydrate or cationic dyes. To standardize experiments, researchers should dehydrate samples under vacuum (60°C, 12 hours) and rehydrate in controlled humidity chambers before use .
Advanced Research Questions
Q. How can 4-Sulfocalix[4]arene Hydrate be integrated into drug delivery systems to enhance bioavailability?
Methodological Answer: The sulfonate groups enable electrostatic interactions with cationic drugs (e.g., morin hydrate), forming stable inclusion complexes. Fluorescence titration assays (using berberine hydrochloride as a probe) quantify binding constants (K ~ 10⁴–10⁵ M⁻¹) . For in vitro testing, optimize drug-to-host molar ratios (1:1 to 1:3) in PBS buffer (pH 7.4) and assess release kinetics via dialysis membranes . Note that competitive binding with serum proteins (e.g., BSA) may require co-administration of stabilizers like cyclodextrins .
Q. What experimental strategies address discrepancies in reported solubility data for 4-Sulfocalix[4]arene Hydrate?
Methodological Answer: Contradictions often arise from variations in hydration levels or residual solvents. To resolve this:
- Standardize hydration : Use TGA to quantify water content and report values alongside solubility data .
- Control solvent history : Pre-dry samples or equilibrate them at specific relative humidities .
- Validate with multiple techniques : Compare HPLC, NMR, and mass spectrometry results to confirm batch consistency .
Q. How can 4-Sulfocalix[4]arene Hydrate be utilized in organic solvent nanofiltration (OSN) membranes, and what are key optimization parameters?
Methodological Answer: Incorporate the compound into polybenzimidazole (PBI) membranes via cross-linking agents (e.g., α,α′-dibromo-p-xylene). The sulfonate groups enhance hydrophilicity and molecular sieving properties. Key parameters:
- Cross-linker concentration : 2–5 wt% to balance mechanical stability and porosity .
- Solvent resistance : Test membrane integrity in DMF or NMP using dye rejection assays (e.g., Rhodamine B, MW 479 Da) .
- Long-term stability : Monitor flux decline over 72 hours under continuous solvent flow .
Q. What computational methods are suitable for predicting host-guest interactions involving 4-Sulfocalix[4]arene Hydrate?
Methodological Answer: Employ density functional theory (DFT) to model electrostatic and π-π interactions, or molecular dynamics (MD) simulations to assess conformational flexibility in aqueous environments. For accurate results:
- Use the B3LYP/6-31G(d) basis set for geometry optimization .
- Include explicit water molecules in MD simulations to account for hydration effects .
- Validate predictions with experimental binding constants from isothermal titration calorimetry (ITC) .
Q. How does pH influence the stability and aggregation behavior of 4-Sulfocalix[4]arene Hydrate?
Methodological Answer: At pH < 3 , sulfonate groups protonate, reducing solubility and promoting aggregation. At pH > 10 , deprotonation of phenolic hydroxyls may destabilize the macrocycle. Monitor stability via:
Properties
Molecular Formula |
C28H24O3S |
---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-2-sulfonic acid |
InChI |
InChI=1S/C28H24O3S/c29-32(30,31)28-26-11-3-9-24(18-26)16-22-7-1-5-20(14-22)13-21-6-2-8-23(15-21)17-25-10-4-12-27(28)19-25/h1-12,14-15,18-19,28H,13,16-17H2,(H,29,30,31) |
InChI Key |
LSPMSLHSCWOOHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=CC=C2)CC3=CC(=CC=C3)C(C4=CC=CC(=C4)CC5=CC=CC1=C5)S(=O)(=O)O |
Origin of Product |
United States |
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